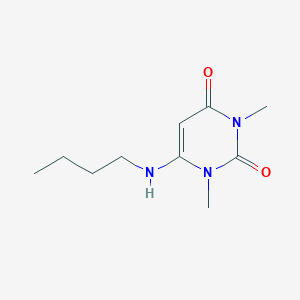

6-Butylamino-1,3-dimethyluracil

Description

The exact mass of the compound 6-(butylamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is 211.132076794 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Butylamino-1,3-dimethyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Butylamino-1,3-dimethyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(butylamino)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-4-5-6-11-8-7-9(14)13(3)10(15)12(8)2/h7,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVDHTAGKNRSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)N(C(=O)N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367380 | |

| Record name | STK169392 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-46-7 | |

| Record name | STK169392 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil (CAS 6642-31-5)

A Note on Chemical Identity: This guide focuses on 6-Amino-1,3-dimethyluracil (CAS 6642-31-5). The initial request for "6-Butylamino-1,3-dimethyluracil CAS 5770-46-7" appears to contain a typographical error in both the chemical name and CAS number, as extensive database searches yielded no significant information for such a compound. In contrast, 6-Amino-1,3-dimethyluracil is a well-documented and commercially available chemical with the CAS number 6642-31-5, aligning with the likely intent of the query.

Introduction

6-Amino-1,3-dimethyluracil is a pyrimidine derivative that has garnered significant interest in various scientific and industrial fields. Its structural similarity to naturally occurring nucleobases makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1][2] Furthermore, its chemical properties have led to its widespread use as a thermal stabilizer in the production of polyvinyl chloride (PVC), enhancing the durability and longevity of plastic products.[3][4] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 6-Amino-1,3-dimethyluracil, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

6-Amino-1,3-dimethyluracil is typically an off-white to light yellow powder.[4][5] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 6642-31-5 | [4][6] |

| Molecular Formula | C6H9N3O2 | [4][6] |

| Molecular Weight | 155.15 g/mol | [4][6] |

| Melting Point | 295 °C (decomposes) | [4] |

| Appearance | Off-white to light yellow powder | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Purity | ≥99.0% (typical commercial grade) | [4] |

Synthesis of 6-Amino-1,3-dimethyluracil

The synthesis of 6-Amino-1,3-dimethyluracil is well-established and can be achieved through several routes. A common and effective method involves the condensation of cyanoacetic acid and 1,3-dimethylurea, followed by a cyclization reaction.

Synthetic Pathway Overview

The following diagram illustrates a typical synthesis pathway for 6-Amino-1,3-dimethyluracil.

Caption: A general overview of the synthesis of 6-Amino-1,3-dimethyluracil.

Detailed Experimental Protocol

A patented method for the preparation of 6-Amino-1,3-dimethyluracil involves the following key steps[8]:

-

Preparation of Dehydrated Cyanoacetic Acid: Cyanoacetic acid with a mass concentration of 70% undergoes vacuum reduced pressure distillation to obtain dehydrated cyanoacetic acid. This step is crucial as the subsequent condensation reaction is sensitive to water, which can lead to side reactions and reduced purity.[8]

-

Condensation Reaction: The dehydrated cyanoacetic acid is cooled, and a condensing agent and acetic anhydride are added. 1,3-dimethylurea is then introduced to the reaction mixture to form 1,3-dimethylcyanoacetylurea.[8]

-

Cyclization Reaction: The intermediate, 1,3-dimethylcyanoacetylurea, is then subjected to cyclization under alkaline conditions. This is typically achieved by the dropwise addition of a liquid alkali, such as sodium hydroxide, while carefully controlling the temperature and pH to facilitate the ring-closing reaction that yields 6-Amino-1,3-dimethyluracil.[8]

-

Purification: The final product is then isolated and purified, often through centrifugation and drying.[8]

Applications of 6-Amino-1,3-dimethyluracil

The unique chemical structure of 6-Amino-1,3-dimethyluracil lends itself to a variety of applications, primarily in the fields of materials science and medicinal chemistry.

Industrial Applications: PVC Stabilization

A significant industrial application of 6-Amino-1,3-dimethyluracil is as a thermal stabilizer for polyvinyl chloride (PVC).[3] It is often used in conjunction with other stabilizers, such as calcium and zinc stearates, to improve the thermal and UV stability of PVC products.[4] This enhancement of durability makes it a valuable component in the manufacturing of a wide range of PVC goods, including pipes, window frames, and cables.[3] The stabilizing effect is attributed to its ability to neutralize hydrogen chloride, a degradation product of PVC, thereby preventing further decomposition of the polymer chain.

Pharmaceutical and Agrochemical Research

In the realm of life sciences, 6-Amino-1,3-dimethyluracil serves as a versatile intermediate in the synthesis of a diverse array of biologically active molecules.[1] Its structural resemblance to nucleobases makes it a key starting material for the development of:

-

Antiviral and Anticancer Agents: Researchers have utilized this compound to create novel nucleoside analogs with potential therapeutic properties.[1]

-

Cardiotonic Agents: It has been a precursor in the synthesis of 5-amino-pyrido[2,3-d]pyrimidine derivatives, which have been investigated as potential cardiotonic agents.[7]

-

Herbicides: The compound is also used in the formulation of agrochemicals, specifically herbicides that target plant growth pathways.[1]

The following diagram illustrates the central role of 6-Amino-1,3-dimethyluracil as a building block in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Caption: Diverse applications of 6-Amino-1,3-dimethyluracil.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 6-Amino-1,3-dimethyluracil. It is classified as a substance that can cause skin and eye irritation. Therefore, the use of personal protective equipment, including gloves, protective clothing, and eye protection, is recommended. The compound should be handled in a well-ventilated area to avoid inhalation of dust. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

6-Amino-1,3-dimethyluracil is a compound with significant utility in both industrial and research settings. Its role as a PVC stabilizer highlights its importance in materials science, while its function as a versatile synthetic intermediate underscores its value in the ongoing development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and applications is crucial for scientists and researchers working in these fields.

References

- Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. (2025, August 9).

- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). RSC Publishing.

- Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.

- UTILITY OF 6-AMINOURACILS FOR BUILDING SUBSTITUTED AND HETEROANNULATED PYRIMIDINES: A COMPREHENSIVE REVIEW. (2023, February 2). Semantic Scholar.

- 6-Amino-1,3-dimethyluracil. (n.d.). Chem-Impex.

- Synthesis of 1-Mono- and 1,3-Di-Substituted 6-Aminouracils. Diuretic Activity. (n.d.). ACS Publications.

- preventing decomposition of 6-Chloro-5-formyl-1,3-dimethyluracil during reactions. (n.d.). Benchchem.

- High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer. (n.d.).

- In vitro proliferative activity of 6-substituted uracil derivatives. (2021, January 21). JPPRes.

- PHOTOCYCLOADDITION OF 6-CHLORO-1,3-DIMETHYLURACIL TO OLEFINS. (n.d.). LOCKSS.

- Acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil and mesitylene: formation of photocycloadducts and their characterization. (2001, April 15). PubMed.

- 6-Amino-1,3-dimethyluracil 98 6642-31-5. (n.d.).

- 6-Amino-5-formamido-1,3-dimethyluracil. (n.d.). PubChem.

- SYNTHESIS AND REACTION OF 6-CYANOURACILS. (n.d.). LOCKSS.

- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). PMC.

- 6-Amino-1,3-dimethyluracil. (n.d.). BioCrick.

- Synthesis of the derivatives of 6-amino-uracil labelled with 14 C. (2016, December 15). PubMed.

- 6-Amino-1,3-dimethyluracil. (n.d.). NIST WebBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]

- 5. 6-Amino-5-formamido-1,3-dimethyluracil | C7H10N4O3 | CID 82070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Amino-1,3-dimethyluracil [webbook.nist.gov]

- 7. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil: A Versatile Precursor in Chemical Synthesis

A Note to the Researcher: Initial searches for "6-Butylamino-1,3-dimethyluracil" did not yield sufficient public data to construct an in-depth technical guide. This suggests that the n-butyl derivative is not a widely studied or readily available compound. However, the closely related compound, 6-Amino-1,3-dimethyluracil , is a well-documented and crucial intermediate in various fields of chemical research and development. This guide, therefore, focuses on this important analogue, providing comprehensive technical information on its structure, properties, synthesis, and applications to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction and Core Properties

6-Amino-1,3-dimethyluracil is a pyrimidine derivative with a chemical structure analogous to the nucleobase uracil, featuring methyl groups at positions 1 and 3, and an amino group at position 6. This substitution pattern imparts specific chemical properties that make it a valuable building block in organic synthesis.

Chemical Structure and Molecular Formula

The chemical structure of 6-Amino-1,3-dimethyluracil is characterized by a pyrimidine-2,4(1H,3H)-dione core. The systematic IUPAC name is 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

The molecular formula for this compound is C₆H₉N₃O₂.[1][2][3]

Molecular Weight

The molecular weight of 6-Amino-1,3-dimethyluracil is 155.15 g/mol .[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 6-Amino-1,3-dimethyluracil is presented in the table below.

| Property | Value | Source |

| CAS Number | 6642-31-5 | [1][2] |

| Appearance | White to off-white or pale beige solid/powder | [4] |

| Melting Point | >250 °C (decomposes) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [4] |

| SMILES String | CN1C(N)=CC(=O)N(C)C1=O | |

| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N |

Synthesis of 6-Amino-1,3-dimethyluracil: A Mechanistic Overview

The synthesis of 6-Amino-1,3-dimethyluracil is a well-established process in organic chemistry. A common and effective method involves the condensation of cyanoacetic acid with 1,3-dimethylurea, followed by a cyclization reaction under alkaline conditions.[5] This process is valued for its efficiency and the high purity of the resulting product.

A detailed, step-by-step experimental protocol for a typical synthesis is provided below.

Experimental Protocol: Synthesis via Condensation and Cyclization

This protocol outlines a common laboratory-scale synthesis of 6-Amino-1,3-dimethyluracil.

Materials:

-

Cyanoacetic acid

-

1,3-Dimethylurea

-

Acetic anhydride

-

A suitable base (e.g., sodium hydroxide solution)

-

An appropriate solvent (e.g., xylene)

-

Sodium amide (alternative for cyclization)

-

Ethyl cyanoacetate (alternative starting material)

Procedure:

-

Condensation:

-

In a reaction vessel, combine cyanoacetic acid and 1,3-dimethylurea in the presence of acetic anhydride. Acetic anhydride acts as a dehydrating agent, driving the condensation reaction forward.

-

This reaction forms the intermediate, N-(1,3-dimethylureido)carbonylmethyl cyanide (dimethylcyanoacetylurea).[5]

-

-

Cyclization:

-

The intermediate, dimethylcyanoacetylurea, is then subjected to a cyclization reaction under alkaline conditions. This can be achieved by the addition of a base, such as a sodium hydroxide solution.

-

The reaction mixture is typically heated to facilitate the intramolecular cyclization, leading to the formation of the 6-Amino-1,3-dimethyluracil ring system.[5]

-

-

Work-up and Isolation:

-

Upon completion of the reaction, the mixture is cooled.

-

The pH is adjusted to precipitate the product.

-

The solid 6-Amino-1,3-dimethyluracil is then collected by filtration, washed with a suitable solvent to remove impurities, and dried.

-

An alternative method involves the use of sodium amide and ethyl cyanoacetate with dimethylurea in a solvent like xylene.[6] After an initial reaction, the mixture is heated, and upon work-up with water and acidification, the product precipitates.[6]

The following diagram illustrates the general workflow for the synthesis of 6-Amino-1,3-dimethyluracil.

Caption: Synthesis workflow for 6-Amino-1,3-dimethyluracil.

Applications in Research and Industry

6-Amino-1,3-dimethyluracil is a versatile compound with significant applications in both pharmaceutical and industrial chemistry.

Pharmaceutical and Agrochemical Intermediate

This compound serves as a key precursor in the synthesis of a variety of biologically active molecules. Its structural similarity to natural nucleobases makes it an ideal starting material for the development of nucleoside analogs with potential therapeutic properties.[4] It is utilized in the synthesis of various antiviral and anticancer agents.[4] Furthermore, it is a building block for fused pyrimidine systems, such as pyrido-pyrimidines, which are investigated for their pharmacological activities.

In the agrochemical sector, 6-Amino-1,3-dimethyluracil and its derivatives are explored for their potential as plant growth regulators and for the formulation of herbicides.[4]

The following diagram illustrates the central role of 6-Amino-1,3-dimethyluracil as a precursor.

Caption: Applications of 6-Amino-1,3-dimethyluracil.

Industrial Applications: PVC Stabilization

An important industrial application of 6-Amino-1,3-dimethyluracil is as a heat stabilizer for polyvinyl chloride (PVC).[7] It enhances the thermal, UV, and oxidative stability of PVC products, thereby increasing their durability and lifespan.[7] This is particularly crucial for PVC applications in construction, automotive parts, and outdoor materials that are exposed to harsh environmental conditions.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 6-Amino-1,3-dimethyluracil.

-

General Handling: Avoid contact with skin and eyes. Do not breathe dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: May be harmful if swallowed. Seek medical advice.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

6-Amino-1,3-dimethyluracil is a foundational building block in modern organic and industrial chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable precursor for a wide range of valuable compounds, from life-saving pharmaceuticals to durable industrial materials. This guide provides a comprehensive overview of its key characteristics and applications, offering a solid foundation for researchers and professionals working with this important chemical intermediate.

References

-

PubChem. (n.d.). 6-Amino-5-((2-hydroxyethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

-

MDPI. (2025, August 9). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-amino-1,3-dimethyluracil. Retrieved from [Link]

-

Patsnap. (2018, January 5). Preparation method of 6-amino-1,3-dimethyluracil. Retrieved from [Link]

-

PubChem. (n.d.). 6-(Tert-butylamino)-1,3,5-triazine-2,4-diol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-formamido-1,3-dimethyluracil. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-5-(formyl-N-methylamino)-1,3-dimethyluracil. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2020). Synthesis and Identification of some new β-Lactam derivatives from 6-amino-1,3-dimethyluracil and study their antioxidant activity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 6-amino-1,3-dimethyluracil. Retrieved from [Link]

- Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

-

Importance Of. (2025, June 11). Importance Of 6-Amino-1,3-Dimethyluracil In Pvc Stabilizer. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-amino-1,3-dimethyl uracil. Retrieved from [Link]

Sources

- 1. 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | 6642-31-5 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. rjptonline.org [rjptonline.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

- 7. Importance Of 6-Amino-1,3-Dimethyluracil In Pvc Stabilizer [hbgxchemical.com]

Technical Guide: 6-Butylamino-1,3-dimethyluracil as an Adenosine Receptor Antagonist Intermediate

[1]

Executive Summary

6-Butylamino-1,3-dimethyluracil (CAS: 5770-46-7) serves as a pivotal synthetic scaffold in the development of adenosine receptor (AR) antagonists, specifically targeting the A1 and A2A subtypes.[1] It functions as the primary "uracil core" precursor for the synthesis of 8-substituted pyrido[2,3-d]pyrimidine-2,4-diones (5-deazaxanthines) and 9-substituted xanthines .[1]

The inclusion of the n-butylamine moiety at the C6 position is not merely structural; it dictates the lipophilic profile of the final antagonist, facilitating interaction with the hydrophobic pockets of the adenosine receptor (specifically the N9/N8 binding domains).[1] This guide details the synthesis, characterization, and downstream cyclization protocols for this intermediate.[1]

Chemical Identity & Properties

Before initiating synthesis, the physicochemical profile of the intermediate must be verified to ensure downstream reaction efficiency.[1]

| Property | Specification |

| IUPAC Name | 6-(Butylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione |

| CAS Number | 5770-46-7 |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMF, DMSO, Ethanol; Sparingly soluble in Water |

| Key Functional Group | Secondary amine (C6 position) – Nucleophilic center for cyclization |

| Melting Point | 156–158 °C (Lit.) |

Synthetic Pathway: Preparation of the Intermediate

The synthesis of 6-butylamino-1,3-dimethyluracil is achieved via a Nucleophilic Aromatic Substitution (SɴAr) on a 6-chloro-uracil precursor.[1] This method is preferred over direct alkylation of 6-aminouracil due to higher regioselectivity and yield.[1]

Reaction Mechanism

The electron-deficient C6 position of 6-chloro-1,3-dimethyluracil is attacked by the nucleophilic nitrogen of n-butylamine .[1] The 1,3-dimethyl groups prevent N1/N3 side reactions, forcing substitution exclusively at C6.[1]

Experimental Protocol

Objective: Synthesize 10.0 g of 6-butylamino-1,3-dimethyluracil.

Reagents:

-

6-Chloro-1,3-dimethyluracil (10.0 g, 57.3 mmol)[1]

-

n-Butylamine (8.5 mL, 86.0 mmol, 1.5 eq)[1]

-

Triethylamine (Et₃N) (12.0 mL, 86.0 mmol, 1.5 eq) – Acid Scavenger[1]

-

Ethanol (Abs., 100 mL) – Solvent[1]

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 6-chloro-1,3-dimethyluracil (10.0 g) in Ethanol (100 mL) at room temperature.

-

Addition: Add Triethylamine (12.0 mL) followed by the dropwise addition of n-Butylamine (8.5 mL) over 10 minutes. Note: A mild exotherm may occur.[1]

-

Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor reaction progress via TLC (Mobile Phase: CHCl₃/MeOH 9:1). The starting material (Rf ~0.[1]6) should disappear, and a lower spot (Rf ~0.4) should appear.[1]

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1]

-

Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a solid.[1]

-

Purification: Filter the solid, wash with cold water (2 x 50 mL) to remove triethylamine hydrochloride salts, and dry in a vacuum oven at 50 °C for 12 hours.

-

Yield: Expected yield is 85–92% (approx.[1] 10.5–11.0 g).[1]

Validation:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 0.90 (t, 3H, CH₃-butyl), 1.35 (m, 2H, CH₂), 1.55 (m, 2H, CH₂), 3.15 (s, 3H, N-Me), 3.30 (s, 3H, N-Me), 3.40 (q, 2H, N-CH₂), 4.75 (s, 1H, C5-H), 6.80 (br s, 1H, NH).[1]

Downstream Application: Synthesis of Adenosine Receptor Antagonists

The 6-butylamino intermediate is the precursor for two distinct classes of antagonists: 8-Butyl-pyrido[2,3-d]pyrimidines (5-deazaxanthines) and 9-Butyl-xanthines .[1]

Pathway A: Synthesis of 8-Butyl-pyrido[2,3-d]pyrimidine-2,4-diones

This pathway creates a "deaza" analogue of the xanthine scaffold.[1] The pyridine ring is formed by reacting the 6-butylamino intermediate with a 1,3-dielectrophile (e.g., Vilsmeier reagent or 1,3-dicarbonyl equivalents).[1]

Mechanism:

-

Formylation: The C5 position (nucleophilic enamine carbon) is formylated.[1]

-

Cyclization: The secondary amine (N6-butyl) attacks the electrophilic carbonyl, closing the pyridine ring.[1]

Protocol (Vilsmeier-Haack Cyclization):

-

Reagent: POCl₃ (3 eq) in DMF (excess) at 0 °C.

-

Addition: Add 6-butylamino-1,3-dimethyluracil.

-

Heating: Heat to 90 °C for 2 hours.

-

Product: This yields the 5-chloro-8-butyl-pyrido[2,3-d]pyrimidine intermediate, which can be further functionalized at the C5 position to tune receptor affinity.[1]

Pathway B: Synthesis of 9-Butyl-Xanthines

To form the classic xanthine imidazole ring:

-

Nitrosation: React 6-butylamino-1,3-dimethyluracil with NaNO₂/HCl to form the 5-nitroso derivative.[1]

-

Reduction: Reduce the nitroso group (using Na₂S₂O₄ or H₂/Pd) to yield 5-amino-6-butylamino-1,3-dimethyluracil .[1]

-

Cyclization: React with Triethyl Orthoformate (TEOF) or Formic Acid.[1] The C1 carbon of formic acid bridges the 5-NH₂ and 6-NH-Bu groups.[1]

-

Result: 1,3-Dimethyl-9-butylxanthine .

Visualizing the Synthetic Logic (Graphviz)[1]

The following diagram illustrates the divergence from the uracil core to the two antagonist scaffolds.

Caption: Divergent synthesis of Pyrido-pyrimidine and Xanthine antagonists from the 6-butylamino intermediate.

Structure-Activity Relationship (SAR) Implications

Why use a butyl group? In adenosine receptor pharmacology, the substituent at the N9 position (xanthines) or N8 position (deazaxanthines) is critical for affinity.[1]

-

Hydrophobic Pocket Fit: The binding site of A1 and A2A receptors contains a hydrophobic pocket that accommodates the N9-substituent.[1] A butyl chain (C4) provides optimal steric bulk and lipophilicity compared to methyl (C1) or ethyl (C2), often increasing binding affinity by 10–50 fold.[1]

-

Solubility Balance: While longer chains (hexyl, octyl) increase potency, they drastically reduce water solubility. The butyl group offers an ideal "Goldilocks" zone—sufficiently lipophilic for receptor binding but soluble enough for formulation.[1]

-

Selectivity: N-butyl substitutions, when combined with C8-phenyl substitutions (in xanthines), often enhance selectivity for A1 receptors over A2A.[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete substitution due to HCl buildup.[1] | Ensure 1.5 eq of Triethylamine is used.[1] Verify reflux temperature (80 °C). |

| Impurity: Bis-substitution | Not possible with 6-chloro-1,3-dimethyluracil.[1] | Check purity of starting material.[1][2] Ensure it is not 2,4-dichloro-pyrimidine.[1] |

| Product is Oily/Sticky | Residual solvent or amine.[1] | Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.[1] |

| NMR shows broad NH peak | Proton exchange or salt formation.[1] | Shake the NMR sample with D₂O; if the peak disappears, it is the NH.[1] Ensure the product is free base (wash with NaHCO₃).[1] |

References

-

Synthesis of 8-substituted Xanthines: Müller, C. E., et al. "Chiral Pyrrolo[2,3-d]pyrimidine and Pyrimido[4,5-b]indole Derivatives: Structure-Activity Relationships of Adenosine Receptor Antagonists."[1] Journal of Medicinal Chemistry, vol. 39, no. 13, 1996.[1]

-

Pyrido[2,3-d]pyrimidine Antagonists: Karton, Y., et al. "Synthesis and Biological Activities of 8-Substituted Pyrido[2,3-d]pyrimidines."[1] Journal of Medicinal Chemistry, vol. 51, no.[1] 2, 2008.

-

General Xanthine Synthesis: Daly, J. W., et al. "Adenosine Receptors: Development of Selective Agonists and Antagonists."[1] Journal of Medicinal Chemistry, vol. 25, no. 3, 1982.[1] [1]

-

SɴAr Methodology: "Nucleophilic Substitution on 6-Chloro-1,3-dimethyluracil." BenchChem Protocols, 2025.[1][3]

-

Intermediate Characterization: NIST Chemistry WebBook, SRD 69, "6-Amino-1,3-dimethyluracil Derivatives."[1]

Methodological & Application

Using 6-Butylamino-1,3-dimethyluracil to synthesize pyrido[2,3-d]pyrimidines

Application Note: Synthesis of Pyrido[2,3-d]pyrimidines using 6-Butylamino-1,3-dimethyluracil

Executive Summary

This technical guide details the synthetic utility of 6-butylamino-1,3-dimethyluracil (Compound 1 ) as a nucleophilic enamine precursor for constructing pyrido[2,3-d]pyrimidine scaffolds. Unlike simple primary amines, the N-butyl substituent on the C6-amino group directs regioselectivity, resulting in N8-butylated fused systems. These scaffolds are privileged structures in drug discovery, serving as potent inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) and dihydrofolate reductase (DHFR).

This guide presents two distinct, validated protocols:

-

The Vilsmeier-Haack Route (Step-wise): For high-precision synthesis of 6-carbonitrile/formyl derivatives.

-

The One-Pot Multicomponent Route (MCR): For rapid library generation of 5-aryl derivatives.

Mechanistic Insight & Structural Logic

The reactivity of 6-butylamino-1,3-dimethyluracil is governed by the "push-pull" electronic character of the enaminone system.

-

Nucleophilicity at C5: The electron-donating butylamino group at C6 strongly activates the C5 position, making it susceptible to electrophilic attack (e.g., Vilsmeier reagent, arylidene malononitriles).

-

The "Butyl" Effect: The butyl group exerts a steric influence that suppresses N-acylation side reactions but requires careful solvent selection (e.g., DMF or EtOH) to maintain solubility. In the final cyclized product, the butyl group resides at the N8 position , a critical vector for modulating lipophilicity and binding affinity in kinase pockets.

Pathway Visualization (DOT)

Caption: Divergent synthetic pathways from 6-butylamino-1,3-dimethyluracil yielding distinct N8-butylated scaffolds.

Protocol A: The Vilsmeier-Haack Approach (Step-Wise)

Objective: Synthesis of 6-substituted pyrido[2,3-d]pyrimidines via a stable 5-formyl intermediate. Best For: Creating scaffolds with 6-cyano or 6-ester functionalities.

Step 1: Formylation of C5

The secondary amine directs formylation exclusively to C5, avoiding the chlorination often seen with 6-hydroxyuracils.

-

Reagents: POCl

(1.2 eq), DMF (5.0 eq/Solvent). -

Conditions: 0°C to 60°C, 2 hours.

Procedure:

-

Charge a dry flask with DMF (anhydrous). Cool to 0°C under N

. -

Add POCl

dropwise over 15 minutes. Caution: Exothermic. Stir for 30 min to generate the Vilsmeier salt (white suspension). -

Dissolve 6-butylamino-1,3-dimethyluracil (1.0 eq) in minimum DMF and add dropwise to the Vilsmeier reagent.

-

Warm to 60°C and monitor by TLC (EtOAc:Hexane 1:1). The starting material spot (

) will disappear, replaced by the aldehyde ( -

Workup: Pour reaction mixture onto crushed ice/sodium acetate buffer. The 5-formyl-6-butylamino-1,3-dimethyluracil will precipitate as a yellow solid. Filter, wash with cold water, and dry.[1]

Step 2: Cyclization with Malononitrile

-

Reagents: 5-Formyl intermediate (from Step 1), Malononitrile (1.1 eq), Piperidine (cat.), Ethanol.

-

Conditions: Reflux, 1-3 hours.

Procedure:

-

Suspend the 5-formyl intermediate in Ethanol (10 mL/mmol).

-

Add Malononitrile (1.1 eq) and 2-3 drops of Piperidine.

-

Reflux.[1][2] The solid will dissolve, followed by the precipitation of the fluorescent product.

-

Mechanism: Knoevenagel condensation followed by intramolecular nucleophilic attack of the butylamine nitrogen onto the nitrile.

-

Isolation: Cool to RT. Filter the precipitate.[1][3] Recrystallize from DMF/EtOH.

Protocol B: One-Pot Multicomponent Reaction (MCR)

Objective: Rapid synthesis of 5-aryl-pyrido[2,3-d]pyrimidines. Best For: Combinatorial library generation and SAR studies.

Reaction:

Critical Note: Because the amine is secondary (butylamino), the final oxidation step to aromatize the pyridine ring is more difficult than with primary amines. The product is often the 1,4-dihydropyridine analogue or requires an oxidant (like air or iodine) to fully aromatize.

Procedure:

-

Mix: In a microwave vial or round-bottom flask, combine:

-

6-Butylamino-1,3-dimethyluracil (1.0 mmol)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

-

Malononitrile (1.1 mmol)

-

-

Solvent/Catalyst: Add Water:Ethanol (2:1, 5 mL) and DABCO (10 mol%) or L-Proline (10 mol%).

-

Green Chemistry Note: Ionic liquids (e.g., [BMIM]BF

) can also be used to accelerate this reaction [1].

-

-

Energy: Heat at reflux (80°C) for 2-4 hours OR Microwave at 120°C for 15 mins.

-

Observation: The reaction proceeds via a Knoevenagel intermediate (benzylidenemalononitrile), which undergoes Michael addition by the uracil C5.

-

Workup: Cool the mixture. The product precipitates.[1][3] Filter and wash with EtOH.

Data Summary & Troubleshooting

Comparative Yields & Conditions

| Parameter | Method A (Vilsmeier) | Method B (One-Pot MCR) |

| Overall Yield | 75 - 85% | 60 - 75% |

| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) |

| Regiocontrol | Absolute (C5-C6 closure) | Good |

| Diversity | Limited to 6-CN/COR derivatives | High (varies with Aldehyde) |

| Key Risk | Hydrolysis of Vilsmeier salt | Incomplete aromatization |

Troubleshooting Guide

-

Problem: Low yield in Vilsmeier Step.

-

Cause: Moisture in DMF or incomplete formation of Vilsmeier reagent.

-

Fix: Distill POCl

prior to use; ensure reaction is under Argon.

-

-

Problem: Product B (MCR) is oily/sticky.

-

Cause: Presence of unreacted aldehyde or "aldol" side products.

-

Fix: Triturate the crude oil with diethyl ether or cold methanol to induce crystallization.

-

-

Problem: Incomplete Cyclization (Method A).

-

Cause: Steric bulk of the butyl group slowing down the attack on the nitrile.

-

Fix: Switch solvent to n-Butanol (higher reflux temp) or add 1 eq of Et

N.

-

References

-

Nia, R. H., et al. (2012). "A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst." Acta Chimica Slovenica, 59, 889–895. Link

-

Rad, A. M., & Mokhtary, M. (2015).[4][5] "Efficient one-pot synthesis of pyrido[2,3-d]pyrimidines catalyzed by nanocrystalline MgO in water."[4] International Nano Letters, 5(2).[4] Link

-

Shamroukh, A. H., et al. (2016). "The chemistry of pyrido[2,3-d]pyrimidines." Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.[6] Link

-

Tolpygin, I. E., et al. (2015).[5] "Unusual reactions of 6-amino-1,3-dimethyluracil with some aliphatic aldehydes." Mendeleev Communications, 25(4), 310-311. Link

-

Yousif, M. N. M., et al. (2021). "Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines." Mini-Reviews in Organic Chemistry, 18(1), 43-54.[7] Link

Sources

Application Notes and Protocols for the Amination of 1,3-Dimethyl-6-chlorouracil

Introduction

The synthesis of 6-aminouracil derivatives is a cornerstone in medicinal chemistry and drug development. These scaffolds are integral to a wide array of biologically active molecules, exhibiting antiviral, anticancer, and antimicrobial properties. 1,3-Dimethyl-6-chlorouracil is a key intermediate, offering a reactive electrophilic site at the C6 position for nucleophilic substitution. This application note provides a detailed guide for researchers on the reaction conditions for the amination of 1,3-dimethyl-6-chlorouracil, covering both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven protocols, and offer insights into optimizing reaction outcomes.

Reaction Pathways: SNAr vs. Buchwald-Hartwig Amination

The displacement of the chloride from 1,3-dimethyl-6-chlorouracil by an amine can be achieved through two primary methodologies, each with its own set of advantages and considerations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct displacement of the chloride by the amine nucleophile. The pyrimidine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This activation is further enhanced by the two carbonyl groups of the uracil moiety. The reaction typically proceeds under thermal conditions, often in the presence of a base to neutralize the generated hydrochloric acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[1] This method is particularly valuable for less reactive amines or when milder reaction conditions are required. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst.[2]

Comparative Analysis of Reaction Conditions

The choice between SNAr and Buchwald-Hartwig amination depends on the nature of the amine, desired reaction conditions, and functional group tolerance. The following table summarizes typical conditions for the amination of 1,3-dimethyl-6-chlorouracil with various amines.

| Amine | Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methylamine | SNAr | - | Excess Amine | Ethanol | Reflux | 4 | ~94 | [3] |

| n-Butylamine | SNAr | - | Triethylamine | Ethanol | 150 | 1.5 | High | |

| Piperidine | SNAr | - | K₂CO₃ | Ethanol | Reflux | 6 | High | - |

| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | >90 | [4] |

| Aniline | Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | High | [1] |

| Benzamidine HCl | SNAr | - | DBU | tert-Butanol | 80 | 24 | - | [5] |

| Hydrazine Hydrate | SNAr | - | - | Ethanol | Reflux | 3 | High | [6] |

Note: Yields are approximate and can vary based on specific reaction scale and purification methods. Some data is inferred from reactions on closely related substrates.

Experimental Protocols

The following are detailed, step-by-step methodologies for the amination of 1,3-dimethyl-6-chlorouracil.

Protocol 1: General Procedure for SNAr Amination

This protocol is suitable for the reaction with primary and secondary aliphatic amines.

Materials:

-

1,3-Dimethyl-6-chlorouracil

-

Amine (2-3 equivalents)

-

Base (e.g., Triethylamine, K₂CO₃, 2-3 equivalents, if amine is not in excess)

-

Solvent (e.g., Ethanol, Isopropanol, DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup and purification equipment

Procedure:

-

To a round-bottom flask, add 1,3-dimethyl-6-chlorouracil (1.0 eq).

-

Add the chosen solvent (e.g., ethanol, 10 mL per gram of starting material).

-

Add the amine (2.0-3.0 eq). If the amine is not used in excess, add a suitable base like triethylamine or potassium carbonate (2.0-3.0 eq).

-

Stir the mixture at room temperature for 5-10 minutes to ensure dissolution.

-

Heat the reaction mixture to reflux (or the desired temperature, typically 80-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be isolated by filtration and washed with cold solvent.

-

Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is recommended for less reactive amines, such as anilines, or when milder conditions are preferred.

Materials:

-

1,3-Dimethyl-6-chlorouracil

-

Amine (1.1-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk tube or similar reaction vessel for inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

-

Standard workup and purification equipment

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

-

Add 1,3-dimethyl-6-chlorouracil (1.0 eq) and the amine (1.1-1.5 eq) to the tube.

-

Evacuate and backfill the Schlenk tube with inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mechanistic Insights and Key Considerations

A thorough understanding of the underlying mechanisms and critical reaction parameters is paramount for successful and reproducible amination reactions.

Causality Behind Experimental Choices

-

Choice of Base: In SNAr reactions, the base neutralizes the HCl generated, driving the reaction to completion. For Buchwald-Hartwig amination, the base is crucial for the deprotonation of the amine coordinated to the palladium center, a key step in the catalytic cycle.[2] Strong, non-nucleophilic bases like sodium tert-butoxide are often employed, while weaker bases like cesium carbonate can be used for substrates with base-sensitive functional groups.[7]

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions by stabilizing the charged intermediate (Meisenheimer complex). In Buchwald-Hartwig couplings, anhydrous and degassed solvents like toluene or dioxane are essential to prevent catalyst deactivation.[2]

-

Catalyst and Ligand System (Buchwald-Hartwig): The choice of ligand is critical and depends on the amine. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are generally effective for a wide range of amines as they promote the reductive elimination step and stabilize the active Pd(0) species.[4]

Visualizing the Workflow and Mechanisms

Caption: General workflow for the amination of 1,3-dimethyl-6-chlorouracil.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]

- 6. A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: High-Efficiency One-Pot Synthesis of Uracil-Based Adenosine Antagonists

Abstract & Clinical Relevance

Adenosine receptor antagonists (ARAs), particularly those targeting the A2A and A3 subtypes, are critical investigational drugs for Parkinson’s disease, immunotherapy, and asthma. The pharmacophore for these antagonists is frequently built upon a xanthine scaffold derived from uracil precursors.

Traditional synthesis (e.g., Traube synthesis) often involves multi-step isolation of unstable intermediates (Schiff bases or amides), resulting in yield attrition and oxidative degradation. This Application Note details two one-pot synthetic strategies —a mild Radical-Mediated Cyclization and a Microwave-Assisted Dehydration—that convert 5,6-diamino-1,3-dimethyluracil directly into high-purity 8-substituted xanthines.

Chemical Mechanism: The "One-Pot" Logic

The core transformation relies on the condensation of 5,6-diamino-1,3-dimethyluracil (1) with an aldehyde (2) to form an imine intermediate (Schiff base), followed by an immediate oxidative ring closure to form the imidazole ring of the xanthine (3) .

-

Path A (Radical-Mediated): Uses N-Bromosuccinimide (NBS) as an oxidant and AIBN as a radical initiator.[1] This promotes cyclization at room temperature via a nitrogen-centered radical mechanism.

-

Path B (Thermal/Microwave): Uses Hexamethyldisilazane (HMDS) as a silylating and dehydrating agent, driving the removal of water and ammonia under high thermal energy.

Visualizing the Reaction Pathway

Figure 1: Mechanistic flow of the one-pot transformation. The transient Schiff base is sequestered in situ and cyclized immediately to prevent degradation.

Protocol A: Radical-Mediated Synthesis (NBS/AIBN)

Best for: Labile aldehydes, temperature-sensitive substrates, and "Green Chemistry" compliance. Mechanism: Radical chain reaction.[1]

Materials

-

Precursor: 5,6-Diamino-1,3-dimethyluracil hydrate (Freshly recrystallized).

-

Reagent: Aryl/Heteroaryl Aldehyde (1.0 equiv).[1]

-

Oxidant: N-Bromosuccinimide (NBS) (1.0 equiv).[1]

-

Catalyst: Azobisisobutyronitrile (AIBN) (0.02 equiv - catalytic amount).

-

Solvent: Acetonitrile/Water (9:1 v/v).[1]

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve 2.5 mmol of 5,6-diamino-1,3-dimethyluracil and 2.5 mmol of the target aldehyde in 10 mL of CH3CN:H2O (9:1).

-

Initial Mixing: Stir at room temperature (25°C) for 15 minutes.

-

Observation: The solution may turn slightly turbid as the Schiff base begins to form.

-

-

Initiation: Add NBS (2.5 mmol) and AIBN (0.05 mmol) to the mixture.

-

Reaction: Stir vigorously at 30–35°C.

-

Time: Reaction is typically complete within 45–90 minutes.

-

Validation: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The starting diamine spot (low Rf) should disappear completely.

-

-

Work-up (Self-Validating Step):

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

The xanthine product will precipitate immediately as a solid (often white or pale yellow).

-

Filter the precipitate and wash with cold ethanol (2 x 5 mL) to remove succinimide byproducts.

-

-

Purification: Recrystallize from ethanol or DMF/water if necessary.

Protocol B: Microwave-Assisted Synthesis (HMDS)

Best for: Sterically hindered aldehydes, high-throughput library generation, and difficult cyclizations.

Materials

-

Reagent: Aldehyde (1.2 equiv).

-

Cyclizing Agent: Hexamethyldisilazane (HMDS) (3.0 mL).

-

Catalyst: Ammonium Sulfate (NH4)2SO4 (catalytic, 10 mg).

-

Equipment: Monowave reactor (e.g., Anton Paar or CEM).

Step-by-Step Methodology

-

Loading: In a 10 mL microwave process vial, suspend 1.0 mmol of the diamine and 1.2 mmol of aldehyde in 3 mL of HMDS. Add the ammonium sulfate catalyst.

-

Sealing: Cap the vial with a PTFE-lined septum. Use a magnetic stir bar.

-

Irradiation Profile:

-

Ramp: 2 minutes to 150°C.

-

Hold: 15 minutes at 150°C (Pressure limit: 15 bar).

-

Cooling: Rapid cooling to 50°C (compressed air).

-

-

Work-up:

-

The reaction mixture will be a homogenous dark solution.

-

Add 5 mL of Methanol/Water (1:1) to quench excess HMDS (Caution: Ammonia gas evolution).

-

Cool on ice to precipitate the product.

-

-

Validation: Check LC-MS for the [M+H]+ peak corresponding to the 8-substituted xanthine.

Data Presentation: Yield & Efficiency Comparison

The following table summarizes the efficiency of Protocol A (NBS) vs. Protocol B (MW) for common Adenosine Antagonist pharmacophores.

| Target Substituent (R) | Biological Relevance | Yield (Protocol A - NBS) | Yield (Protocol B - MW) | Notes |

| Phenyl | General A1/A2A Antagonist | 82% | 88% | NBS is cleaner; MW is faster. |

| 4-Methoxy-phenyl | A2A Selectivity | 78% | 85% | Electron-donating groups favor MW. |

| 2-Furyl | A2A Potency (Istradefylline analog) | 75% | 60% | Furyl ring is sensitive to high heat (favor Protocol A). |

| Styryl (-CH=CH-Ph) | High Affinity A2A | 65% | 80% | MW drives the dehydration effectively. |

Biological Screening Workflow

Once synthesized, the antagonist candidates must be validated for receptor affinity.

Figure 2: Post-synthesis validation workflow ensuring only high-purity compounds enter biological assays.

Expert Commentary & Troubleshooting

1. The "Diamine" Problem: 5,6-Diamino-1,3-dimethyluracil is highly susceptible to air oxidation, turning purple/black over time.

-

Solution: Always use freshly prepared or recrystallized diamine. If the starting material is dark, reduce it with a small amount of sodium dithionite in water before use.

2. Solvent Effects in Protocol A: The 9:1 Acetonitrile/Water ratio is critical. Water solubilizes the succinimide byproduct, preventing it from co-precipitating with the hydrophobic xanthine product. This ensures the "self-validating" purity of the precipitate.

3. Safety Note: Protocol B generates ammonia gas upon quenching HMDS. Perform all quenching steps in a fume hood.

References

-

Mekheimer, R. A., et al. (2021). "Microwave-assisted reactions: Efficient and versatile one-step synthesis of 8-substituted xanthines." Green Processing and Synthesis.

-

Jacobson, K. A., et al. (1993). "A3 adenosine receptor antagonists: history and future perspectives." Journal of Medicinal Chemistry.

-

Sivakumar, R., et al. (2019). "A facile and rapid one-step synthesis of 8-substituted xanthine derivatives via tandem ring closure at room temperature." Academia.edu / Tetrahedron Letters.

-

Muller, C. E. (2003). "Medicinal chemistry of adenosine A3 receptor antagonists." Current Topics in Medicinal Chemistry.

Sources

- 1. (PDF) A facile and rapid one-step synthesis of 8-substituted xanthine derivatives via tandem ring closure at room temperature [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Solubility Solutions for 6-Butylaminouracils

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for uracil derivatives. If you are working with 6-butylaminouracil (or related 6-alkylaminouracils), you have likely encountered a persistent bottleneck: extreme insolubility .[1]

These molecules are often colloquially referred to as "brick dust" in the lab.[1] Despite the lipophilic butyl chain, the thermodynamic stability of the uracil crystal lattice—driven by an aggressive intermolecular hydrogen-bonding network—often defeats standard organic solvents like Dichloromethane (DCM), Ethyl Acetate, or room-temperature alcohols.[1]

This guide moves beyond basic "try heating it" advice. We provide mechanistic insights and validated protocols to solubilize these compounds for synthesis, analysis (NMR/HPLC), and purification.

Module 1: Solvent Selection & Thermodynamics

The Core Problem: Lattice Energy vs. Solvation Energy

The 6-butylamino group provides a small "greasy" handle, but it is insufficient to overcome the lattice energy generated by the uracil core. The molecule possesses three hydrogen bond donors (N1-H, N3-H, and the exocyclic N6-H) and two acceptors (C2=O, C4=O).[1]

Key Insight: To dissolve 6-butylaminouracil, you must select a solvent capable of disrupting this donor-acceptor network, not just solvating the butyl chain.[1]

Solvent Compatibility Matrix

| Solvent Class | Examples | Solubility Rating | Technical Notes |

| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High (Recommended) | These are the only solvents that effectively disrupt the intermolecular H-bonds at RT.[1] DMSO-d6 is mandatory for NMR.[1] |

| Fluorinated Alcohols | TFE (2,2,2-Trifluoroethanol), HFIP | Moderate to High | Excellent H-bond donors.[1] TFE is a superior alternative to methanol for reactions requiring protic media but higher solubility.[1] |

| Organic Acids | Acetic Acid, Formic Acid | High | Protonation of the carbonyls disrupts the lattice. Ideal for nitrosation or cyclization reactions.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Low (RT) / Moderate (Reflux) | The butyl chain aids solubility here only at reflux.[1] Upon cooling, the compound will likely crystallize (useful for purification, bad for reactions).[1] |

| Chlorinated/Ethers | DCM, Chloroform, THF, Diethyl Ether | Negligible | Do not use. The butyl group is not large enough to drag the uracil core into these non-polar media. |

Module 2: Troubleshooting & FAQs

Issue 1: "I cannot get a stable solution for NMR analysis."

Q: I tried CDCl₃ and Methanol-d4, but the sample is a suspension. What should I use?

A: Switch to DMSO-d6 immediately. Chloroform cannot break the uracil lattice.[1] Methanol-d4 often requires heating to dissolve the sample, which may precipitate inside the NMR probe as it cools, ruining the shim and potentially blocking the flow cell.

Pro-Tip: If DMSO-d6 is insufficient (rare), add 1-2 drops of TFA-d (Trifluoroacetic acid-d).[1] This protonates the carbonyls and breaks the dimerization of the uracil ring, sharpening the peaks.

Issue 2: "My reaction failed because the starting material never dissolved."

Q: I am trying to alkylate N1/N3, but the 6-butylaminouracil sits at the bottom of the flask in acetonitrile.

A: You need a "Transient Solubilization" strategy. Heterogeneous reactions with uracils are notoriously slow and low-yielding.[1] Use Silylation to temporarily mask the polar protons, making the molecule soluble in organic solvents like DCM or Acetonitrile.

Protocol: Transient Silylation (The "BSA Method")

This method converts the insoluble uracil into a soluble bis-trimethylsilyl intermediate.[1]

-

Suspend 6-butylaminouracil (1.0 eq) in dry Acetonitrile or DCM.

-

Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.2 – 3.0 eq).[1]

-

Heat to reflux (or 50°C) for 15–30 minutes.

-

Observation: The suspension will turn into a clear, homogeneous solution as the silylated species forms.[1]

-

-

Proceed with your reaction (e.g., adding an alkyl halide or glycosyl donor).

-

Workup: The TMS groups are highly labile.[1] Adding aqueous NaHCO₃ or MeOH during workup will cleave them, regenerating your N-alkylated product.[1]

Issue 3: "How do I purify this without a column?"

Q: The compound streaks on silica gel and is insoluble in the eluent. How do I clean it?

A: Exploit the pH-dependent solubility (Acid-Base Swing). 6-butylaminouracils are amphoteric but generally soluble in base (forming the uracilate anion) and mineral acid (protonating the amine).[1]

Purification Workflow:

-

Dissolve the crude solid in 1M NaOH (The solution should be clear).

-

Filter off any non-acidic impurities (insoluble byproducts).[1]

-

Slowly Acidify the filtrate with Acetic Acid or dilute HCl to pH ~6.

-

Harvest: The neutral 6-butylaminouracil will precipitate as a pure solid.[1] Filter and wash with water and cold ethanol.[1]

Module 3: Visualizing the Solution

Decision Tree: Solvent & Strategy Selection

Use this logic flow to determine the correct approach based on your experimental goal.

Figure 1: Strategic decision tree for handling 6-butylaminouracil based on experimental intent.[1]

Module 4: Advanced Solubility Data

For precise experimental planning, refer to the solubility behavior of the 6-amino core structure.

Table 1: Comparative Solubility & Physical Properties

| Property | 6-Aminouracil (Parent) | 6-Butylaminouracil | Implication |

| Melting Point | >300°C | 260–280°C (Dec) | High lattice energy requires high thermal input to break.[1] |

| Water Solubility | Poor (0.5 g/L) | Very Poor (<0.1 g/L) | The butyl group reduces water solubility further.[1] |

| pKa (N3-H) | ~9.2 | ~9.5 | Soluble in pH > 10 aqueous buffers.[1] |

| Best Recryst. Solvent | Water/Ethanol | DMF/Water (1:[1]1) | Do not attempt to recrystallize from pure ethanol; yield will be low due to volume required.[1] |

References

-

Akhiyarov, A. A., et al. (2021).[1] Solubility of 6-aminouracil and 1-methyl-6-aminouracil in water and some organic solvents. Vestnik Bashkirskogo Universiteta.[1][2] [Link]

-

Pfleiderer, W. (1971).[1] Recent Developments in the Chemistry of Pyrimidines and Purines. Journal of the Chemical Society.[1] (Foundational text on Uracil Silylation/Solubility).

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Authoritative source on Silylation/BSA protocols).

Sources

Technical Support Center: Regiocontrol in 6-Amino-1,3-Dimethyluracil Functionalization

The following technical guide addresses the regioselectivity challenges in 6-amino-1,3-dimethyluracil (ADMU) alkylation.

Current Status: Operational

Topic: Controlling C5 vs.

Core Diagnostic: The "Enamine" Reality

Before attempting any alkylation, you must accept the fundamental electronic nature of your substrate. 6-amino-1,3-dimethyluracil (ADMU) is not a simple amine; it is a cyclic enamine .

-

The Trap: Researchers often treat the exocyclic amine (

) as the primary nucleophile. -

The Reality: The lone pair on

is heavily delocalized into the uracil ring, increasing electron density at C5 . Consequently, C5 is the "soft" nucleophile and the thermodynamic site of reaction, while

Decision Matrix: Select Your Pathway

Use this logic flow to determine your experimental strategy.

Figure 1: Strategic decision tree for selecting the correct synthetic route based on the desired regiochemical outcome.

Troubleshooting Guide: C5-Alkylation (The "Carbon" Pathway)

Context: This is the natural reactivity mode of ADMU. The molecule acts as a vinylogous amide (enamine), making C5 highly nucleophilic toward soft electrophiles.

Issue: Low Yield or Polymerization

Symptom: Reaction with aldehydes or Michael acceptors yields tarry mixtures or unreacted starting material.

| Variable | Recommendation | Mechanism |

| Solvent | Switch to Water or Formic Acid | Protic solvents stabilize the transition state and facilitate proton transfer steps essential for C5-addition (e.g., Knoevenagel-type condensations). |

| Catalyst | None or Weak Acid | Strong bases are rarely needed. ADMU is sufficiently nucleophilic. Neutral conditions prevent side reactions. |

| Temperature | Reflux | C5-alkylation is often thermodynamically controlled. Heat promotes the reversible formation of the stable C-C bond. |

Protocol A: Standard C5-Functionalization (Mannich-Type) Applicable for: Aldehydes, Eschenmoser's salt.

-

Dissolve: Suspend ADMU (1.0 eq) in Water or Ethanol (0.5 M).

-

Add Electrophile: Add aldehyde (1.1 eq).

-

Reaction: Reflux for 1–4 hours.

-

Note: In water, the product often precipitates as a bis-uracilyl methane (2:1 adduct) if the aldehyde is small. To get 1:1, use excess aldehyde or steric bulk.

-

-

Isolation: Cool to RT. Filter the precipitate.[1] Wash with cold ethanol.

Troubleshooting Guide: N-Alkylation (The "Nitrogen" Pathway)

Context: Direct alkylation of the exocyclic amine is the most common failure point. The delocalization of the nitrogen lone pair renders it non-nucleophilic compared to C5.

Issue: C5-Alkylation Dominates over N-Alkylation

Symptom: You treated ADMU with an alkyl halide (e.g., Benzyl bromide) and base, but NMR shows the alkyl group at C5 (disappearance of the C5-H singlet at ~4.7 ppm).

Root Cause:

Under basic conditions (e.g.,

The Solution: Change the Synthetic Route (Protocol B)

Do not try to force direct N-alkylation. It is chemically inefficient. The industry-standard method relies on Nucleophilic Aromatic Substitution (

Protocol B: The "Displacement" Route Instead of alkylating the amine, displace a leaving group with the desired amine.

-

Precursor: Start with 6-chloro-1,3-dimethyluracil .

-

Why: The chlorine at C6 is a good leaving group activated by the adjacent carbonyls.

-

-

Nucleophile: Use the primary or secondary amine you intended to be the "R" group (e.g., Benzylamine).

-

Procedure:

-

Dissolve 6-chloro-1,3-dimethyluracil in Ethanol or DMF .

-

Add the amine (1.2 eq) and

(1.5 eq). -

Heat to 60–80°C.

-

-

Result: Exclusive formation of the 6-(alkylamino)-1,3-dimethyluracil .

-

Validation: The C5 proton remains intact (singlet at ~4.8 ppm in NMR).

-

Troubleshooting Guide: N-Acylation

Context: Unlike alkylation, acylation can be directed to the nitrogen using "Hard/Soft Acid Base" (HSAB) principles, but it requires kinetic control.

Issue: Rearrangement to C-Acyl Product

Symptom: You attempted N-acylation with an acid chloride, but isolated the 5-acetyl derivative.

Fix:

-

Electrophile: Use Acid Chlorides (Hard electrophiles), not anhydrides (softer).

-

Base: Use Pyridine or DMAP (4-Dimethylaminopyridine).[2]

-

Temperature: Keep it Cold (0°C) .

-

Reason: N-acylation is the kinetic product. C-acylation is the thermodynamic product. Heating causes the N-acyl group to migrate to C5 (Fries-like rearrangement).

-

Frequently Asked Questions (FAQ)

Q: Can I block the C5 position to force N-alkylation?

A: Yes, but it is often inefficient. You can halogenate C5 (e.g., 5-bromo-6-amino-1,3-dimethyluracil), but the resulting steric and electronic deactivation often makes the

Q: Why does water favor C5-reaction with aldehydes? A: Water allows for "Green" synthesis conditions where the hydrophobic effect drives the reactants together. Furthermore, water facilitates the elimination of hydroxide during the condensation steps (Knoevenagel mechanism) without requiring strong bases that might trigger side reactions.

Q: I see a peak at 4.7 ppm in my proton NMR. What is it? A: That is the diagnostic C5-H signal.

-

If this peak is present in your product: You have successfully avoided C5-alkylation (or performed N-alkylation/substitution).

-

If this peak is absent : You have alkylated/functionalized the C5 position.

References

-

Mechanism of Enamine Reactivity in Uracils

- Title: Reactivity of 6-Amino-1,3-dimethyluracil towards Electrophiles.

- Source:Heterocycles, Vol 106.

-

Link:

-

C5-Alkylation in Water

-

Title: A Clean, Highly Efficient and One-Pot Green Synthesis of Aryl/Alkyl/Heteroaryl-Substituted Bis(6-amino-1,3-dimethyluracil-5-yl)methanes in Water.[10]

- Source:ResearchG

-

Link:

-

-

Synthesis via Displacement (Protocol B)

-

Acylation Regioselectivity (Hard vs Soft)

Sources

- 1. benchchem.com [benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 7. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 6-[(3-chloropropyl)amino]-1,3-dimethyluracil synthesis - chemicalbook [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. echemi.com [echemi.com]

Validation & Comparative

A Comparative Guide to the Reactivity of 6-butylamino- vs. 6-methylamino-1,3-dimethyluracil for Pharmaceutical Development

Introduction

In the landscape of modern drug discovery, uracil and its derivatives represent a cornerstone of heterocyclic chemistry, serving as privileged scaffolds for a multitude of therapeutic agents, including antiviral and anticarcinogenic drugs.[1][2] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The 6-position, in particular, is a critical locus for modification, where the attachment of various functional groups can modulate target affinity, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth comparative analysis of two closely related analogs: 6-butylamino-1,3-dimethyluracil and 6-methylamino-1,3-dimethyluracil. While differing by only three carbon atoms in a side chain, the transition from a methyl to a butyl group introduces significant, and sometimes non-intuitive, changes in chemical reactivity. Understanding these differences is paramount for researchers in medicinal chemistry and drug development, as they directly impact synthetic strategy, stability, and metabolic fate. We will dissect the subtle interplay of electronic and steric effects that govern the reactivity of these molecules and provide a validated experimental framework for their empirical evaluation.

Molecular Properties: The Interplay of Electronics and Sterics

The fundamental difference in reactivity between the two title compounds stems from the distinct properties of the methyl and butyl substituents on the exocyclic amino group. These properties can be broadly categorized into electronic and steric effects.

1. Electronic Effects: The Inductive Push

Both methyl and butyl groups are alkyl chains, which are known to be electron-donating through the sigma framework via a positive inductive effect (+I).[3][4][5][6] This effect increases the electron density on the exocyclic nitrogen atom, making its lone pair more available for donation.[3][4] Consequently, this enhanced electron density renders the amino group more basic and more nucleophilic compared to an unsubstituted amine.

-

6-methylamino-1,3-dimethyluracil: The methyl group provides a modest +I effect.

-

6-butylamino-1,3-dimethyluracil: The larger butyl group, with more C-C bonds, exerts a slightly stronger +I effect than the methyl group.

Theoretically, the stronger inductive push from the butyl group should render the nitrogen in 6-butylamino-1,3-dimethyluracil more nucleophilic. This increased electron density is not confined to the nitrogen but is also partially delocalized into the pyrimidine ring, further activating the C5 position towards electrophilic attack.

2. Steric Effects: The Spatial Hindrance

The most significant difference between the two molecules is their steric profile. The butyl group is substantially larger and possesses greater conformational flexibility than the compact methyl group. This steric bulk can create a "shield" around the reactive amino group.

-

6-methylamino-1,3-dimethyluracil: Minimal steric hindrance allows for relatively unimpeded access of reactants to the amino nitrogen.

-

6-butylamino-1,3-dimethyluracil: The larger butyl chain can physically obstruct the approach of electrophiles or the active sites of enzymes, potentially overriding the favorable electronic effects.[7] This is particularly relevant when reacting with bulky reagents or during enzymatic processing.[8]

A graphical representation of the competing electronic and steric effects.

Caption: Competing electronic (+I) and steric effects influencing reactivity.

Comparative Reactivity in Key Transformations

The balance between electronic and steric effects dictates the outcome of chemical reactions. Below, we analyze the expected reactivity in scenarios relevant to pharmaceutical development.

1. Nucleophilicity and Acylation Reactions

The exocyclic amine is a potent nucleophile, readily participating in reactions such as acylation. This is a common step in the synthesis of more complex derivatives.[9]

-

Prediction: Based purely on electronics, the butylamino derivative should react faster. However, the steric hindrance of the butyl group may slow the reaction, especially with a bulky acylating agent. For a small electrophile like chloroacetyl chloride, the electronic effect may dominate. For a bulkier agent, the methylamino derivative could prove more reactive.

2. Metabolic Stability

For drug candidates, metabolic stability is a critical parameter. The primary routes of metabolism for alkylamines often involve N-dealkylation or oxidation along the alkyl chain, processes mediated by cytochrome P450 (CYP) enzymes.[10][11]

-

Prediction:

-

N-Dealkylation: The butyl group's steric bulk might hinder optimal positioning within a CYP active site, potentially slowing the rate of N-dealkylation compared to the methyl group. Strategies to enhance metabolic stability often involve introducing bulky groups to block metabolic sites.[12]

-

Chain Oxidation: The butyl chain presents multiple sites for hydroxylation (ω and ω-1 positions), a metabolic pathway unavailable to the methyl group.

-

Overall: 6-butylamino-1,3-dimethyluracil has more potential metabolic soft spots. Therefore, while N-dealkylation might be slower, the overall metabolic clearance could be faster due to alternative oxidation pathways. In vitro assays using liver microsomes or hepatocytes are essential to determine the net effect.[13][14]

-

Experimental Protocol: Comparative Kinetic Analysis of N-Acylation

To empirically quantify the difference in nucleophilicity, a comparative kinetic study is indispensable. This protocol describes a robust method for monitoring the acylation of each compound with a model electrophile, acetic anhydride, using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the apparent second-order rate constant (k_app) for the N-acylation of 6-butylamino-1,3-dimethyluracil and 6-methylamino-1,3-dimethyluracil.

Materials:

-

6-butylamino-1,3-dimethyluracil

-

6-methylamino-1,3-dimethyluracil

-

Acetic Anhydride (A.R. Grade)

-

Acetonitrile (HPLC Grade)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (for quenching)

-

Deionized Water

-

Internal Standard (e.g., 1,3-dimethyluracil)

Experimental Workflow Diagram

Caption: Workflow for the comparative kinetic analysis of N-acylation.

Step-by-Step Procedure:

-

Preparation: Prepare 10 mM stock solutions of 6-butylamino-1,3-dimethyluracil, 6-methylamino-1,3-dimethyluracil, and the internal standard in acetonitrile.

-

Reaction Setup: In a thermostatted reaction vessel at 25.0 ± 0.1 °C, add 5.0 mL of the substrate stock solution (either butylamino or methylamino derivative) and 1.0 mL of the internal standard stock solution.

-

Initiation: To initiate the reaction (t=0), add a pre-mixed solution of acetic anhydride (1.5 equivalents) and DIPEA (1.2 equivalents) in acetonitrile. The base (DIPEA) is included to neutralize the acetic acid byproduct, ensuring the reaction pH remains constant.

-

Sampling: At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of methanol. The excess methanol rapidly consumes any remaining acetic anhydride.

-

HPLC Analysis: Analyze each quenched sample by reverse-phase HPLC. Use a C18 column with a suitable mobile phase gradient (e.g., water:acetonitrile) to separate the starting material, product, and internal standard. Monitor at an appropriate UV wavelength (e.g., 270 nm).

-

Data Analysis:

-

For each time point, calculate the ratio of the peak area of the starting material to the peak area of the internal standard.

-

Normalize this ratio to the t=0 value to determine the concentration of the starting material at each time point.

-

Assuming pseudo-first-order conditions (large excess of acetic anhydride), plot the natural logarithm of the substrate concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').

-

Calculate the apparent second-order rate constant by dividing k' by the initial concentration of acetic anhydride.

-

Data Summary and Interpretation

The results from the kinetic experiment can be summarized to provide a clear, quantitative comparison.

| Compound | Alkyl Group | Inductive Effect (+I) | Steric Hindrance | Predicted Reactivity | Hypothetical k_app (M⁻¹s⁻¹) | Predicted Metabolic Half-life (t½) |

| 1 | Methyl (-CH₃) | Moderate | Low | High | 0.15 | Moderate-to-High |

| 2 | Butyl (-C₄H₉) | Stronger | High | Moderate | 0.09 | Low-to-Moderate |

Interpretation: In this hypothetical outcome, the steric hindrance of the butyl group outweighs its stronger inductive effect, leading to a slower acylation rate compared to the methylamino derivative. This would suggest that for this specific transformation, spatial accessibility is the dominant factor.

Implications for Drug Development

The choice between a 6-methylamino and a 6-butylamino substituent has significant downstream consequences:

-

Synthetic Accessibility: If subsequent synthetic steps involve bulky reagents, the less-hindered 6-methylamino derivative may provide higher yields and cleaner reactions.

-

Pharmacokinetic Profile: The more lipophilic butyl group will increase the overall lipophilicity (logP) of the molecule. This can affect absorption, distribution, and formulation, but may also lead to increased binding to off-target hydrophobic pockets.

-